![molecular formula C28H24O6 B2713562 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 610763-36-5](/img/new.no-structure.jpg)
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxepin ring, a chromenone core, and an ethyl-phenylethoxy substituent, which may contribute to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Synthesis of the Chromenone Core: The chromenone core is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The final step involves coupling the benzodioxepin and chromenone intermediates through etherification or esterification reactions, using reagents like ethyl bromoacetate and phenylacetic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal positions, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Introduction of various functional groups (e.g., halides, amines).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to natural products. It could be investigated for potential anti-inflammatory, antioxidant, or antimicrobial activities.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it might interact with biological macromolecules in unique ways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It might act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Antioxidant Activity: The compound could scavenge free radicals, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-hydroxy-2-methyl-6-propylchromen-4-one
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one stands out due to its specific substituents, which may confer unique chemical reactivity and biological activity. The presence of both the benzodioxepin and chromenone moieties in a single molecule provides a distinctive scaffold for further functionalization and application.
Eigenschaften
CAS-Nummer |
610763-36-5 |
|---|---|
Molekularformel |
C28H24O6 |
Molekulargewicht |
456.494 |
IUPAC-Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one |
InChI |
InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3 |
InChI-Schlüssel |
DOUSKSVPHNNQKP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


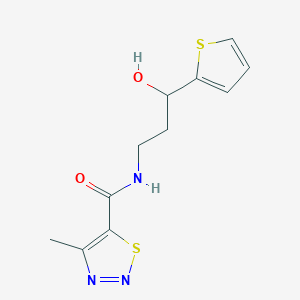
![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)
![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2713484.png)
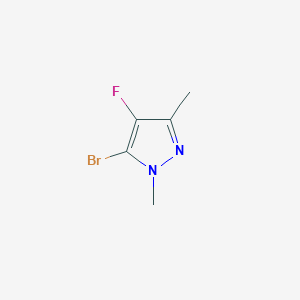
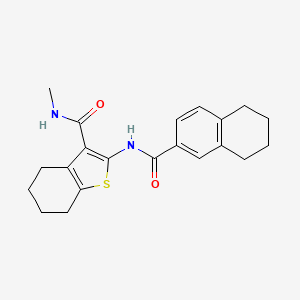
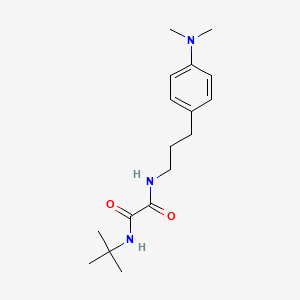
![3-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2713489.png)
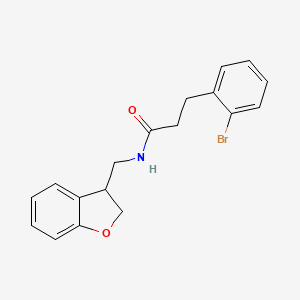
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)

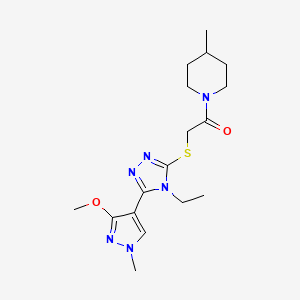
![1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2713499.png)
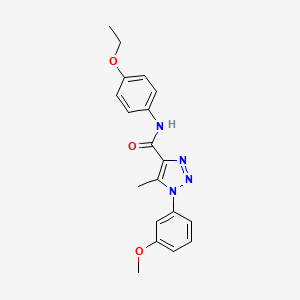
![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
